molecular formula C12H15NOS B5556702 2-(benzylthio)-N-cyclopropylacetamide

2-(benzylthio)-N-cyclopropylacetamide

Cat. No.: B5556702
M. Wt: 221.32 g/mol
InChI Key: ZLJUHJRDKHNVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-cyclopropylacetamide is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound is a cyclopropyl derivative of thioacetamide and has been synthesized through various methods. The purpose of

Scientific Research Applications

Synthesis and Characterization

  • 2-(Benzylthio)-N-cyclopropylacetamide has been studied in the context of synthesizing novel bicyclic β-lactams, analogues of C-fused penicillin-type ring systems. These compounds show promise in medicinal chemistry due to their unique structures and potential biological activities (Bari et al., 2013).

Anticancer Properties

  • Research into compounds related to this compound has revealed significant anticancer properties. For instance, studies on 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides have shown high selectivity against melanoma and breast cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Ostapiuk et al., 2015).

Application in Molecular Design

  • In the field of molecular design, this compound derivatives have been used to enhance aqueous solubility and improve oral absorption in drug development, showcasing their utility in creating more effective pharmaceutical compounds (Shibuya et al., 2018).

Novel Synthesis Approaches

  • The compound and its analogues have been utilized in the development of new synthetic routes for amino acids incorporating an aminocyclopropyl moiety. This is crucial in the creation of novel amino acid derivatives with potential applications in pharmaceuticals (Kordes et al., 2000).

Biological Testing and Antimicrobial Activities

  • Derivatives of this compound have been tested for their antimicrobial activities, showcasing their potential as antimicrobial agents. This indicates their relevance in addressing bacterial and fungal infections (Ewies & Abdelsalaam, 2020).

Properties

IUPAC Name

2-benzylsulfanyl-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12(13-11-6-7-11)9-15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJUHJRDKHNVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylthio)-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-(benzylthio)-N-cyclopropylacetamide
Reactant of Route 3
Reactant of Route 3
2-(benzylthio)-N-cyclopropylacetamide
Reactant of Route 4
Reactant of Route 4
2-(benzylthio)-N-cyclopropylacetamide
Reactant of Route 5
Reactant of Route 5
2-(benzylthio)-N-cyclopropylacetamide
Reactant of Route 6
Reactant of Route 6
2-(benzylthio)-N-cyclopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.